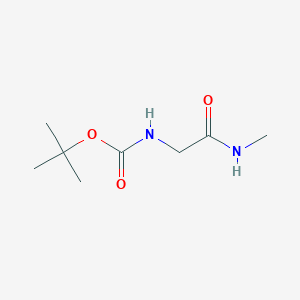

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl methyl(2-(methylamino)ethyl)carbamate (TBMMEC) is an experimental anticancer drug that has been shown to induce the regression of a variety of cancers in animal models . TBMMEC binds to the antigen Cetuximab and its conjugates, which have been found to be effective against colorectal cancer cells .

Synthesis Analysis

The synthesis method of tert-butyl 2-(methylamino)ethylcarbamate comprises the following steps : (a) carrying out reduction reaction on N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde in an organic solvent in the presence of acid at reflux temperature to obtain 2-(N-isobutoxyformamido)ethylisocyanide; (b) carrying out reduction reaction on the 2-(N-isobutoxyformamido)ethylisocyanide and sodium borohydride in an aprotic solvent at 20-30 DEG C to obtain the tert-butyl 2-(methylamino)ethylcarbamate .Molecular Structure Analysis

The molecular formula of Tert-butyl 2-(methylamino)ethylcarbamate is C8H18N2O2 . The InChI code is 1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 2-(methylamino)ethylcarbamate is 174.24 g/mol . The InChI code is 1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) .Scientific Research Applications

Genotoxicity Assessment

A study assessing the genotoxicity of methyl-tert-butyl ether and other compounds found that these chemicals induce DNA damage in human lymphocytes. This suggests a potential area of research in evaluating the genotoxic effects of similar compounds, including tert-butyl carbamates, on human health (Chen et al., 2008).

Asymmetric Synthesis

Research on N-tert-butanesulfinyl imines highlights their use as intermediates for the asymmetric synthesis of amines. This demonstrates the potential application of tert-butyl carbamates in the synthesis of chiral amines, an important process in the production of pharmaceuticals and other bioactive molecules (Ellman et al., 2002).

Chemical Reactions and Catalysis

A study on phosphazene bases, including compounds with tert-butyl groups, as organocatalysts for the ring-opening polymerization of cyclic esters, highlights their utility in creating polyesters with predictable molecular weights. This suggests potential research applications of tert-butyl carbamates in polymer chemistry and materials science (Zhang et al., 2007).

Environmental Science and Phytoremediation

The uptake, metabolism, and toxicity of methyl tert-butyl ether by weeping willows were studied, showing the potential of plants in the phytoremediation of environments contaminated with tert-butyl compounds. This research area could extend to studying the environmental behavior and remediation potential of tert-butyl carbamates (Yu & Gu, 2006).

Analytical Chemistry

Solid-contact ion-selective electrodes using thioamide derivatives of p-tert-butylcalix[4]arene for the determination of lead(II) in environmental samples demonstrate the analytical applications of tert-butyl compounds in developing sensitive and selective sensors for environmental monitoring (Guzinski et al., 2013).

Mechanism of Action

Tert-Butyl 2-(methylamino)ethylcarbamate is a Glycine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGIDNKIGHDVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)

![2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915167.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)

![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)

![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)